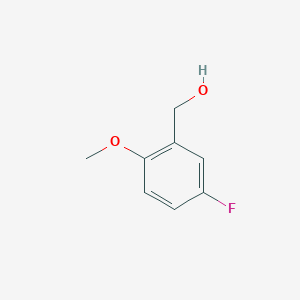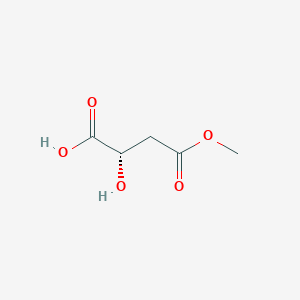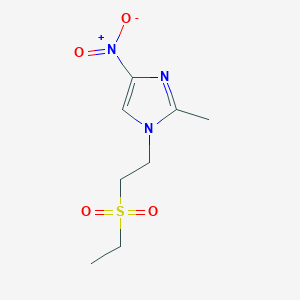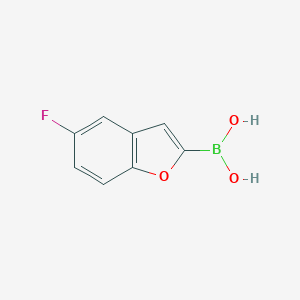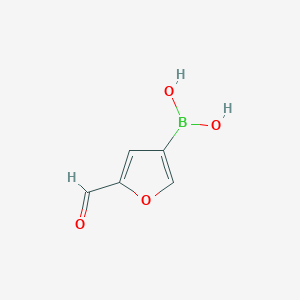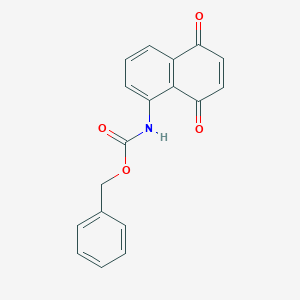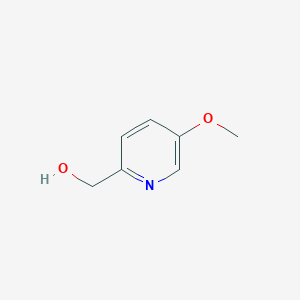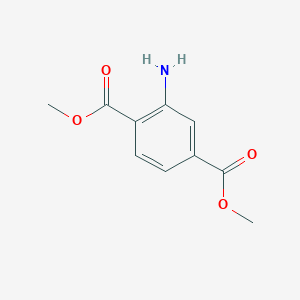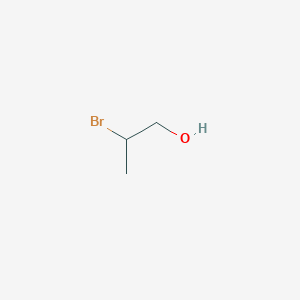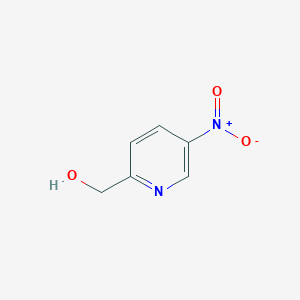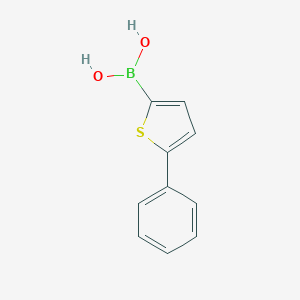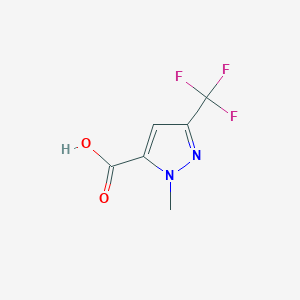
4-Bromo-1,1,2-trifluorobut-1-ene
Descripción general
Descripción
4-Bromo-1,1,2-trifluoro-1-butene is a fluorinated building block . It has a molecular weight of 188.97 . It is used in organic synthesis, chemical research, and pharmaceuticals .
Synthesis Analysis
4-Bromo-1,1,2-trifluoro-1-butene reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene .Molecular Structure Analysis
The molecular formula of 4-Bromo-1,1,2-trifluoro-1-butene is C4H4BrF3 . The IUPAC Standard InChI is InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2 .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 4-Bromo-1,1,2-trifluoro-1-butene reacts with potassium hydroxide in the presence of tetrabutylammonium bromide to produce 1,1,2-trifluoro-1,3-butadiene .Physical And Chemical Properties Analysis
4-Bromo-1,1,2-trifluoro-1-butene is a liquid with a refractive index of 1.401 (lit.) . It has a boiling point of 95-98 °C (lit.) and a density of 1.639 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Copolymerization in Polymer Science
4-Bromo-1,1,2-trifluorobut-1-ene (C4Br) has been explored for its use in radical copolymerization with vinylidene fluoride (VDF). This process, involving the synthesis of bromofluorinated alkene and subsequent copolymerization, leads to the creation of bromo-containing poly(vinylidene fluoride)s. These materials have potential applications in various advanced polymer-based technologies (Guiot et al., 2005).
Organic Synthesis and Chemical Reactions
In organic synthesis, 4-Bromo-1,1,2-trifluorobut-1-ene plays a role in the formation of various organic molecules. For example, it has been used in reductive coupling reactions with carbonyl compounds, leading to high yields of adducts. This demonstrates its utility in constructing complex molecular structures in synthetic chemistry (Konno et al., 2011).
Fluorine Chemistry and Material Science
The compound is integral in fluorine chemistry, particularly in the synthesis of fluorine-containing organometallics. It has been used to prepare tetrafluoroethylenated zinc reagent, a thermally stable and reactive material. This reagent is valuable in cross-coupling reactions, playing a significant role in the creation of CF2CF2-containing organic molecules (Kajimoto et al., 2021).
Development of Liquid Crystals
4-Bromo-1,1,2-trifluorobut-1-ene has been utilized in the design and synthesis of new fluorinated liquid crystals. These crystals, possessing a large negative dielectric anisotropy and high viscosity, are crucial for advancements in flat LCD device technology. This demonstrates the compound's applicability in the field of advanced materials and electronic displays (Yamada et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1,1,2-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQMFYIFUDARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146838 | |
| Record name | 4-Bromo-1,1,2-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Bromo-1,1,2-trifluorobut-1-ene | |
CAS RN |
10493-44-4 | |
| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-1,1,2-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,1,2-trifluorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-1,1,2-TRIFLUORO-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q79PK8P9BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



